Apatinib Apatinib Rivoceranib is under investigation in clinical trial NCT02726854 (Apatinib as Second-line Treatment of Advanced Pancreatic Cancer).
Rivoceranib is an orally bioavailable, small-molecule receptor tyrosine kinase inhibitor with potential antiangiogenic and antineoplastic activities. Upon administration, rivoceranib selectively binds to and inhibits vascular endothelial growth factor receptor 2, which may inhibit VEGF-stimulated endothelial cell migration and proliferation and decrease tumor microvessel density. In addition, this agent mildly inhibits c-Kit and c-SRC tyrosine kinases.
Brand Name: Vulcanchem
CAS No.: 811803-05-1
VCID: VC20785224
InChI: InChI=1S/C24H23N5O/c25-17-24(11-1-2-12-24)19-5-7-20(8-6-19)29-23(30)21-4-3-13-27-22(21)28-16-18-9-14-26-15-10-18/h3-10,13-15H,1-2,11-12,16H2,(H,27,28)(H,29,30)
SMILES: C1CCC(C1)(C#N)C2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)NCC4=CC=NC=C4
Molecular Formula: C24H23N5O
Molecular Weight: 397.5 g/mol

Apatinib

CAS No.: 811803-05-1

Cat. No.: VC20785224

Molecular Formula: C24H23N5O

Molecular Weight: 397.5 g/mol

* For research use only. Not for human or veterinary use.

Apatinib - 811803-05-1

CAS No. 811803-05-1
Molecular Formula C24H23N5O
Molecular Weight 397.5 g/mol
IUPAC Name N-[4-(1-cyanocyclopentyl)phenyl]-2-(pyridin-4-ylmethylamino)pyridine-3-carboxamide
Standard InChI InChI=1S/C24H23N5O/c25-17-24(11-1-2-12-24)19-5-7-20(8-6-19)29-23(30)21-4-3-13-27-22(21)28-16-18-9-14-26-15-10-18/h3-10,13-15H,1-2,11-12,16H2,(H,27,28)(H,29,30)
Standard InChI Key WPEWQEMJFLWMLV-UHFFFAOYSA-N
SMILES C1CCC(C1)(C#N)C2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)NCC4=CC=NC=C4
Canonical SMILES C1CCC(C1)(C#N)C2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)NCC4=CC=NC=C4
Appearance Assay:≥98%A crystalline solid

Chemical Structure and Properties

Apatinib possesses distinct chemical and physical properties that contribute to its pharmacological effects. The molecular formula of apatinib is C₂₅H₂₇N₅O₄S, with a molecular weight of 473.178 Da . Chemically, it is described as N-[4-(1-cyano-cyclopentyl) phenyl]-2-(4-pyridylmethyl) amino-3-pyridine carboxamide, derived from PTK787/ZK222584 (Valatinib) .

The compound's structural characteristics enable it to effectively target the ATP binding site of VEGFR2, thereby inhibiting receptor phosphorylation and downstream signaling pathways . This specific molecular architecture contributes to apatinib's high selectivity for VEGFR2, which distinguishes it from some other multi-target TKIs and potentially affects its efficacy and toxicity profile in clinical applications.

Mechanism of Action

Angiogenesis Inhibition

The primary mechanism of apatinib is the inhibition of angiogenesis through selective targeting of VEGFR2 . By binding to the ATP site of VEGFR2, apatinib prevents phosphorylation and activation of the receptor, thereby blocking downstream signaling cascades that promote endothelial cell proliferation, migration, and survival . This antiangiogenic effect results in reduced formation of new blood vessels within tumors, limiting their blood supply and consequently inhibiting tumor growth and metastasis .

The antiangiogenic properties of apatinib have been demonstrated in various preclinical studies, establishing a strong mechanistic basis for its clinical application in cancer therapy . As tumors rely heavily on neovascularization for growth beyond a certain size, targeting this process represents a rational therapeutic strategy.

β-catenin Signaling Inhibition

Beyond its effects on angiogenesis, apatinib exerts additional anticancer activities through inhibition of the Wnt/β-catenin signaling pathway . This pathway plays a critical role in cancer development and progression, particularly in maintaining cancer stem cell (CSC) populations that contribute to tumor recurrence and treatment resistance .

Research has shown that apatinib directly inhibits β-catenin signaling, suppressing the expression of downstream targets involved in cancer stemness . In lung cancer models, apatinib has been demonstrated to repress cancer stem cell-like traits by hindering sphere formation ability and decreasing the expression of cancer stem cell-related markers . This mechanism contributes to apatinib's ability to overcome chemoresistance and prevent tumor recurrence, adding another dimension to its therapeutic potential.

ROS Generation

Apatinib has been found to induce the production of reactive oxygen species (ROS), which participates in its inhibitory effects on cancer stem cells . The generation of ROS contributes to DNA damage and oxidative stress within cancer cells, further enhancing apatinib's anticancer activity . Interestingly, β-catenin appears to regulate apatinib-induced production of ROS, establishing a complex interplay between these mechanisms .

Studies have demonstrated that manipulation of ROS levels using N-acetyl-L-cysteine (an antioxidant) or H₂O₂ (a ROS inducer) can respectively rescue or impede the effects of apatinib on cancer stem cells . This finding suggests that ROS generation represents an important component of apatinib's mechanism of action, particularly in targeting treatment-resistant cancer stem cell populations.

Clinical Applications

Approved Indications

More recently, on December 31, 2020, the NMPA expanded apatinib's approval to include second-line treatment for patients with advanced hepatocellular carcinoma . This decision was based on the results of the AHELP trial, which showed significant improvements in both OS and PFS in apatinib-treated patients compared to those receiving placebo .

Emerging Applications

Beyond its approved indications, apatinib is being investigated for use in various other solid tumors, with promising results emerging from clinical studies . Research is ongoing to evaluate apatinib's efficacy in colorectal cancer, osteogenic sarcoma, lung cancer, cholangiocarcinoma, and esophageal squamous cell carcinoma, among others .

In osteogenic sarcoma, a clinical study reported a 12-week disease control rate (DCR) of 78.79% and a median PFS of 7.89 months, suggesting potential benefit in this difficult-to-treat malignancy . Similarly, exploratory studies in colorectal cancer have shown encouraging efficacy results, with one trial reporting a median PFS of 7.9 months and median OS of 12.9 months when apatinib was combined with S-1 chemotherapy .

These emerging applications highlight apatinib's versatility as an anticancer agent and suggest potential for broader clinical utility in the future.

Clinical Evidence

Gastric Cancer Trials

The efficacy of apatinib in advanced gastric cancer has been established through rigorous clinical trials . In a Phase II trial, 144 patients who had failed at least two chemotherapy regimens were randomized to receive placebo, apatinib 850 mg once daily, or apatinib 425 mg twice daily . Results showed that apatinib significantly prolonged median PFS and OS compared to placebo . The median OS for the placebo group was 2.50 months, while the apatinib groups achieved median OS of 4.83 months (850 mg once daily) and 4.27 months (425 mg twice daily) .

Treatment LineMedian OS (months)
First-line12.68
Second-line9.49
Third-line7.62

Hepatocellular Carcinoma Trials

The AHELP study, a randomized, multicenter, double-blind, placebo-controlled Phase III trial, evaluated apatinib in patients with advanced hepatocellular carcinoma who had been refractory or intolerant to previous first-line systemic therapy . In this study, 400 eligible patients were randomized to receive either apatinib 750 mg or placebo orally once daily .

The results demonstrated that apatinib significantly improved median OS (8.70 vs. 6.8 months; hazard ratio 0.785) and median PFS (4.5 vs. 1.9 months; hazard ratio 0.471) compared to placebo . These findings led to the NMPA approval of apatinib as a second-line treatment for patients with advanced hepatocellular carcinoma .

Colorectal Cancer Studies

In metastatic colorectal cancer (mCRC), apatinib has shown promising activity in patients who have progressed after standard chemotherapy regimens . A single-arm, multicenter Phase II clinical trial evaluated the combination of apatinib (250 mg daily) with S-1 chemotherapy in chemotherapy-refractory patients with mCRC . The median PFS and OS were 7.9 months and 12.9 months, respectively, with an ORR of 13.79% and a DCR of 89.66% .

Another multicenter study investigating apatinib monotherapy (500 mg once daily) in heavily pretreated mCRC patients reported a median PFS of 4.8 months and a median OS of 9.1 months . These results suggest that apatinib may offer benefit to colorectal cancer patients who have exhausted standard treatment options.

Other Cancer Types

In osteogenic sarcoma, a clinical study of apatinib in 34 patients with stage IV disease demonstrated clinical activity . The 12-week evaluation showed that 2 patients achieved partial response and 24 had stable disease, resulting in a 12-week DCR of 78.79% . The median PFS was 7.89 months, and the median OS was 17.61 months .

Apatinib has also shown activity in lung cancer, particularly through its ability to target cancer stem cells . By inhibiting β-catenin signaling and promoting ROS generation, apatinib suppresses lung cancer stem cell-like characteristics, potentially addressing a major challenge in lung cancer treatment—the persistence of treatment-resistant stem cell populations .

Combination Therapies

With Chemotherapy

Apatinib has demonstrated enhanced efficacy when combined with various chemotherapy regimens . In gastric cancer, a retrospective analysis found that concurrent apatinib and docetaxel therapy resulted in longer PFS (4 vs. 2.5 months) and OS (6 vs. 3.3 months) compared to apatinib monotherapy . Interestingly, some grade 3-4 toxicities, including neutropenia, thrombocytopenia, and fatigue, were reported to be less frequent in the combination therapy group than in the monotherapy group .

The combination of apatinib with S-1 has shown promising results in colorectal cancer, with a median PFS of 7.9 months and median OS of 12.9 months in one study . This combination produced an ORR of 13.79% and a DCR of 89.66%, with manageable toxicity .

These findings suggest that strategic combinations of apatinib with selected chemotherapy agents may improve outcomes while maintaining acceptable toxicity profiles.

With Immunotherapy

The combination of apatinib with immunotherapy represents an emerging therapeutic strategy with substantial potential . Antiangiogenic drugs like apatinib can potentially enhance the efficacy of immune checkpoint inhibitors by normalizing tumor vasculature, promoting immune cell infiltration, and reducing immunosuppressive cells within the tumor microenvironment .

A clinical study evaluating the combination of apatinib with the PD-1 inhibitor camrelizumab in gastric and gastroesophageal junction cancer reported a median PFS of 2.9 months and median OS of 11.4 months, with an ORR of 17.4% and DCR of 78.3% . This efficacy was higher than that observed with apatinib monotherapy, although there was a slight increase in the incidence of apatinib-related adverse events, including hypertension and elevated liver enzymes .

The synergistic potential of antiangiogenic therapy combined with immunotherapy lies in the ability to simultaneously target the tumor vasculature and enhance antitumor immune responses, potentially addressing multiple hallmarks of cancer simultaneously .

Future Directions

The future development of apatinib encompasses several promising directions, including expanded applications in additional cancer types, optimization of combination regimens, and identification of predictive biomarkers . Ongoing research is exploring apatinib's activity in various solid tumors beyond its currently approved indications, with encouraging preliminary results in several cancer types .

Refinement of combination strategies represents another important avenue for future research . While combinations of apatinib with chemotherapy and immunotherapy have shown promise, optimizing the specific agents, dosing schedules, and patient selection criteria could further improve outcomes and minimize toxicity .

Additionally, the identification of biomarkers that predict response to apatinib would enable more personalized treatment approaches . Understanding the molecular and genetic factors that influence sensitivity to antiangiogenic therapy could help identify patients most likely to benefit from apatinib treatment.

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